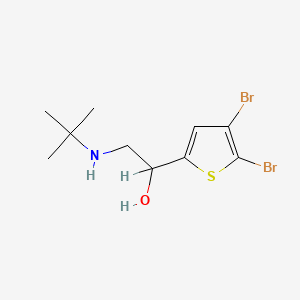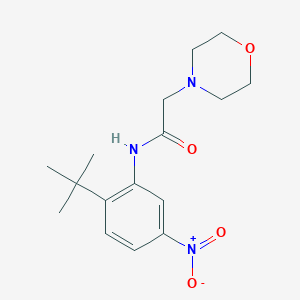
2-Chloro-5-methyl-4-nitrosophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-4-nitrosophenol is a chlorinated nitroaromatic compound It is known for its unique chemical structure, which includes a chloro group, a methyl group, and a nitroso group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-nitrosophenol typically involves the nitration of 2-Chloro-5-methylphenol followed by the reduction of the nitro group to a nitroso group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as sodium dithionite for the reduction process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methyl-4-nitrosophenol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-5-methyl-4-nitrophenol.
Reduction: 2-Chloro-5-methyl-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5-methyl-4-nitrosophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential effects on microbial degradation and its role in environmental pollution.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of dyes, herbicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methyl-4-nitrosophenol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chloro and methyl groups can influence the compound’s reactivity and its ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-nitrophenol: Similar structure but with a nitro group instead of a nitroso group.
2-Chloro-5-methylphenol: Lacks the nitroso group.
4-Nitrosophenol: Lacks the chloro and methyl groups.
Uniqueness
2-Chloro-5-methyl-4-nitrosophenol is unique due to the presence of both a chloro and a nitroso group on the same phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
62509-09-5 |
|---|---|
Formule moléculaire |
C7H6ClNO2 |
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
2-chloro-5-methyl-4-nitrosophenol |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-7(10)5(8)3-6(4)9-11/h2-3,10H,1H3 |
Clé InChI |
PHQJCUQHZQRQFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)
![3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13939456.png)

![2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-](/img/structure/B13939458.png)



![Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B13939482.png)



![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)

